molecular formula C10H11ClN2O B7983443 (4-(Oxazol-2-yl)phenyl)methanamine hydrochloride

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride

Cat. No.: B7983443
M. Wt: 210.66 g/mol
InChI Key: ZFMHYPFCPJFUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride: is a chemical compound characterized by its unique structure, which includes an oxazole ring fused to a phenyl group and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Oxazol-2-yl)phenyl)methanamine hydrochloride typically involves the following steps:

  • Oxazole Formation: The oxazole ring is usually formed through cyclodehydration of amino acids or their derivatives.

  • Phenyl Group Introduction: The phenyl group can be introduced via electrophilic aromatic substitution reactions.

  • Amination: The amine group is introduced through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions to ensure purity and yield. The process involves careful monitoring of temperature, pressure, and reaction times to optimize the production.

Chemical Reactions Analysis

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the oxazole ring or the amine group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophiles such as ammonia (NH₃) or amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Oxazolone derivatives.

  • Reduction: Reduced amine derivatives.

  • Substitution: Substituted oxazole or amine derivatives.

Scientific Research Applications

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride: has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (4-(Oxazol-2-yl)phenyl)methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(4-(Oxazol-2-yl)phenyl)methanamine hydrochloride: is compared with other similar compounds to highlight its uniqueness:

  • 1-(2-Phenyl-1,3-oxazol-4-yl)methanamine hydrochloride: Similar structure but different positioning of the phenyl group.

  • 5-Phenyl-1,3-oxazol-2-yl)methanamine hydrochloride: Different positioning of the oxazole ring.

  • 4-(aminomethyl)-2-phenyloxazole hydrochloride: Similar oxazole structure but different amine positioning.

Properties

IUPAC Name

[4-(1,3-oxazol-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.ClH/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10;/h1-6H,7,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFMHYPFCPJFUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)C2=NC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.